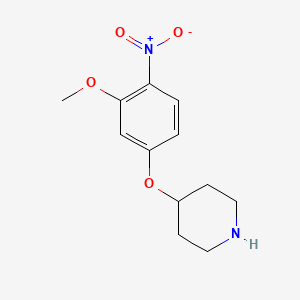

4-(3-Methoxy-4-nitro-phenoxy)-piperidine

Description

4-(3-Methoxy-4-nitro-phenoxy)-piperidine is a piperidine derivative featuring a phenoxy substituent with methoxy (-OCH₃) and nitro (-NO₂) groups at the 3- and 4-positions of the aromatic ring, respectively. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a unique electronic profile that influences its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-(3-methoxy-4-nitrophenoxy)piperidine |

InChI |

InChI=1S/C12H16N2O4/c1-17-12-8-10(2-3-11(12)14(15)16)18-9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3 |

InChI Key |

QNSPCCUBAPMVHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-(4-Nitrophenoxy)piperidinemethane (CAS: N/A)

- Structure: Nitro group at the para position of the phenoxy ring; piperidine linked via a methylene group.

- Properties: Yellow-orange crystals, melting point 83–86°C, soluble in ethanol and acetone .

- Comparison : The para-nitro group increases electron withdrawal compared to the meta-nitro group in the target compound. This positional difference may reduce steric hindrance but enhance resonance stabilization in electrophilic reactions.

1-Methyl-4-(3-nitrophenoxy)-piperidine (CAS: 872512-95-3)

- Structure : Nitro group at meta position; methyl substituent on the piperidine nitrogen.

- Properties : Predicted boiling point 358.4°C, density 1.188 g/cm³, pKa ~8.13 .

- The meta-nitro group aligns with the target compound, but the absence of a methoxy group reduces electron-donating effects.

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (CAS: 761440-64-6)

- Structure : Piperidin-4-one core with 3-methoxy-4-nitrophenyl substituent.

- Properties : Molecular weight 250.25 g/mol; ketone group introduces polarity .

- Comparison: The ketone group increases polarity and hydrogen-bonding capacity compared to the phenoxy-linked piperidine in the target compound. This may alter solubility and receptor-binding profiles.

Physicochemical Properties

Key Observations :

- Nitro groups generally lower solubility in water due to increased hydrophobicity.

- Methoxy groups enhance solubility in polar organic solvents (e.g., ethanol) .

- Piperidine hydrochlorides (e.g., 4-(4'-Nitro-phenoxy)piperidine HCl) exhibit higher melting points due to ionic interactions .

Molecular Docking Studies

- Piperidine Derivatives in Amine Oxidase Inhibition: Compounds like OLP (olive-derived phenol) and synthetic piperidines bind to substrate cavities via π-π stacking and hydrogen bonds. The target compound’s nitro group may interact with residues like D555 or H812 in enzyme pockets, similar to reversible inhibitors .

- EP2 Receptor Potentiation : Piperidine moieties are critical for activity in EP2 modulators. The methoxy group in the target compound could mimic fluorine’s role in enhancing receptor affinity, as seen in 2-piperidinyl phenyl benzamides .

Antimicrobial and Anticancer Potential

- Piperidine derivatives with nitro groups (e.g., 4-nitrophenoxy analogs) are explored as intermediates in antitubercular agents (Pks13 inhibitors) .

- The methoxy-nitro combination may enhance DNA intercalation or enzyme inhibition, as observed in indole derivatives .

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic substitution between 3-methoxy-4-nitrophenol and piperidine derivatives is the most widely reported method. Key variations include:

Reaction Conditions:

-

Base: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N)

-

Solvent: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile

-

Temperature: 80–150°C for 8–24 hours

Mechanistic Insights:

The phenoxide ion (generated via deprotonation of 3-methoxy-4-nitrophenol) attacks the piperidine’s electrophilic center. Nitro and methoxy groups enhance the phenol’s acidity, facilitating the reaction.

Example Protocol (Adapted from):

-

Dissolve 3-methoxy-4-nitrophenol (10 mmol) and piperidine (12 mmol) in DMSO.

-

Add NaOH (15 mmol) and heat at 80°C for 12 hours.

-

Quench with ice water, extract with dichloromethane, and purify via column chromatography.

Yield: 70–85%

Advantages: Scalable, minimal side products.

Limitations: Requires harsh bases and prolonged heating.

Mitsunobu Etherification

Mitsunobu reactions enable ether formation under milder conditions using 3-methoxy-4-nitrophenol and 4-hydroxypiperidine.

Reagents:

-

Phosphine: Tributylphosphine or triphenylphosphine

-

Azodicarboxylate: TMAD (tetramethylazodicarboxamide) or DIAD (diisopropyl azodicarboxylate)

-

Solvent: Tetrahydrofuran (THF) or benzene

-

Combine 3-methoxy-4-nitrophenol (1 eq), 4-hydroxypiperidine (1.2 eq), tributylphosphine (1.5 eq), and TMAD (1.5 eq) in THF.

-

Stir at 70°C for 24 hours.

-

Purify via silica gel chromatography.

Yield: 32–43%

Advantages: Stereochemical control, no strong bases required.

Limitations: High cost of reagents, moderate yields.

Reductive Amination Approaches

Reductive amination merges ketone intermediates with piperidine, followed by nitro-group reduction.

Key Steps:

-

Condense 3-methoxy-4-nitroacetophenone with piperidine using ammonium acetate and sodium cyanoborohydride.

-

Reduce the nitro group to an amine using H₂/Pd-C or Zn/HCl.

Representative Data (Adapted from):

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | NH₄OAc, NaBH₃CN | MeOH, 60°C, 18h | 65 |

| Nitro Reduction | H₂ (1 atm), 10% Pd/C | EtOH, rt, 6h | 88 |

Overall Yield: 57%

Advantages: Sequential functionalization avoids protecting groups.

Limitations: Multi-step synthesis increases complexity.

Catalytic Hydrogenation Methods

Hydrogenation of nitro-containing precursors offers a direct route.

-

Synthesize 4-(3-methoxy-4-nitrophenoxy)-1,2,3,6-tetrahydropyridine via nucleophilic substitution.

-

Hydrogenate using Pd/C (10 wt%) under H₂ (50 psi) in ethanol at 25°C for 12 hours.

Yield: 90–95%

Advantages: High efficiency, single-step reduction.

Limitations: Requires high-pressure equipment.

Industrial-Scale Synthesis

Flow Reactor Optimization (From):

Continuous flow systems enhance reproducibility and reduce reaction times:

-

Residence Time: 30 minutes

-

Temperature: 120°C

-

Solvent: Toluene

-

Catalyst: Heterogeneous PtO₂

Yield: 92%

Throughput: 1.2 kg/day

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | Low | High | 98 |

| Mitsunobu | 43 | High | Low | 95 |

| Reductive Amination | 57 | Moderate | Moderate | 97 |

| Catalytic Hydrogenation | 95 | Moderate | High | 99 |

Key Trends:

-

Catalytic hydrogenation and flow chemistry are optimal for industrial production.

-

Mitsunobu reactions are reserved for stereosensitive applications.

Q & A

Basic: What are the common synthetic routes for 4-(3-Methoxy-4-nitro-phenoxy)-piperidine, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a nitro-activated phenol derivative and a piperidine precursor. For example, starting with 3-methoxy-4-nitrophenol, the phenoxide ion can displace a leaving group (e.g., chloride) on a piperidine ring under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates.

- Catalysis : Piperidine derivatives may act as catalysts in Knoevenagel condensations (e.g., ).

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons, and piperidine ring protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 281.12) .

- Infrared (IR) spectroscopy : Nitro group stretching (~1520 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) are diagnostic .

Advanced: How can density functional theory (DFT) predict the electronic properties and stability of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential maps : Identify electron-deficient regions (nitro group) for nucleophilic attack .

- Thermochemical stability : Calculate Gibbs free energy of formation to assess synthetic feasibility .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; nitro groups lower LUMO energy, enhancing electrophilicity .

Validation against experimental UV-Vis or cyclic voltammetry data ensures accuracy .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for nitro-phenoxy piperidine derivatives?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .

- Dose-response curves : Quantify IC₅₀ values across multiple replicates to assess variability .

- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

- Structural analogs : Compare activity of derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophore contributions .

Basic: How do methoxy and nitro substituents influence the solubility and reactivity of this compound?

- Solubility : The methoxy group enhances water solubility via hydrogen bonding, while the nitro group reduces it due to hydrophobicity .

- Reactivity :

- Nitro groups activate the aromatic ring for SNAr reactions .

- Methoxy groups direct electrophilic substitution to specific positions (e.g., para to OMe) .

- Acid-base behavior : Piperidine’s amine group (pKa ~10.5) facilitates salt formation (e.g., hydrochloride salts) for improved crystallinity .

Advanced: What are key considerations in designing a structure-activity relationship (SAR) study for this compound?

- Substituent variation : Synthesize analogs with modified nitro (e.g., CF₃ in ) or methoxy groups (e.g., ethoxy) to assess steric/electronic effects .

- Bioisosteric replacement : Replace piperidine with morpholine to evaluate ring flexibility .

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to optimize bioavailability .

- Targeted docking studies : Use AutoDock Vina to predict binding affinity with enzymes (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.